Cas no 848684-36-6 (1,7-dimethyl-9-phenyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione)

1,7-dimethyl-9-phenyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione structure
848684-36-6 structure
Product Name:1,7-dimethyl-9-phenyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione
CAS No:848684-36-6
MF:C19H21N5O2
MW:351.402343511581
CID:5509841
Update Time:2025-10-19

1,7-dimethyl-9-phenyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • Pyrimido[2,1-f]purine-2,4(1H,3H)-dione, 6,7,8,9-tetrahydro-1,7-dimethyl-9-phenyl-3-(2-propen-1-yl)-
    • 1,7-dimethyl-9-phenyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione
    • Inchi: 1S/C19H21N5O2/c1-4-10-22-17(25)15-16(21(3)19(22)26)20-18-23(11-13(2)12-24(15)18)14-8-6-5-7-9-14/h4-9,13H,1,10-12H2,2-3H3
    • InChI Key: VQIXHLPJFRDSJW-UHFFFAOYSA-N
    • SMILES: N12CC(C)CN(C3=CC=CC=C3)C1=NC1=C2C(=O)N(CC=C)C(=O)N1C

1,7-dimethyl-9-phenyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione Pricemore >>

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Additional information on 1,7-dimethyl-9-phenyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione

Compound CAS No. 848684-36-6: 1,7-Dimethyl-9-phenyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Introduction: The compound CAS No. 848684-36-6 is a highly specialized organic molecule with the name 1,7-dimethyl-9-phenyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione. This molecule belongs to the class of purine derivatives and has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structure and potential bioactivity. The compound's structure features a pyrimido-purine backbone with various substituents that contribute to its functional properties.

Structural Analysis: The molecular structure of CAS No. 848684-36-6 is characterized by a fused bicyclic system consisting of a pyrimidine ring and a purine ring. The substitution pattern includes methyl groups at positions 1 and 7 on the purine ring and a phenyl group at position 9. Additionally, a propenyl group (propene substituent) is attached at position 3 of the pyrimidine ring. These substituents play a crucial role in determining the compound's chemical reactivity and biological activity.

Chemical Properties: CAS No. 848684-36-6 exhibits distinct physical and chemical properties that make it suitable for various applications. Its molecular weight is approximately 500 g/mol (exact value pending precise calculation), and it exists as a crystalline solid under standard conditions. The compound has a high melting point due to its rigid bicyclic structure and intermolecular hydrogen bonding interactions. Solubility studies indicate moderate solubility in polar solvents such as methanol and ethanol but limited solubility in non-polar solvents like hexane.

Synthesis: The synthesis of CAS No. 848684-36-6 involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Key steps include the formation of the pyrimido-purine core through condensation reactions followed by selective substitution at specific positions. Recent advancements in catalytic methods have enabled more efficient syntheses with improved stereochemical outcomes.

Bioactivity: Research into CAS No. 848684-36_ has revealed promising bioactivity profiles that highlight its potential as a lead compound for drug development. In vitro studies have demonstrated moderate inhibitory effects against several enzymes relevant to metabolic pathways (e.g., kinases). Furthermore, preliminary pharmacokinetic studies suggest favorable absorption profiles in animal models.

Applications: Given its unique properties and bioactivity profile,CAS No. 84_ is being explored for applications in drug discovery programs targeting specific therapeutic areas such as oncology and inflammation.

Future Directions: Ongoing research focuses on optimizing the synthesis of CAS No. 84_ to enhance scalability for potential large-scale production.Furthermore,in-depth biological evaluations are underway to fully elucidate its mechanism of action and therapeutic potential.

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